molecular formula C18H14O2 B12571355 2-(2-Acetylphenyl)-3-methyl-1H-inden-1-one CAS No. 185628-55-1

2-(2-Acetylphenyl)-3-methyl-1H-inden-1-one

Cat. No.: B12571355
CAS No.: 185628-55-1
M. Wt: 262.3 g/mol
InChI Key: ZKODFONHNFUUFB-UHFFFAOYSA-N
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Description

2-(2-Acetylphenyl)-3-methyl-1H-inden-1-one is an organic compound with a complex structure that includes an indene core substituted with an acetylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetylphenyl)-3-methyl-1H-inden-1-one typically involves the acylation of an indene derivative. One common method is the Friedel-Crafts acylation, where an indene compound reacts with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetylphenyl)-3-methyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Acetylphenyl)-3-methyl-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Acetylphenyl)-3-methyl-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylphenyl derivatives: Compounds with similar acetylphenyl groups but different core structures.

    Indene derivatives: Compounds with the indene core but different substituents.

Properties

CAS No.

185628-55-1

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

2-(2-acetylphenyl)-3-methylinden-1-one

InChI

InChI=1S/C18H14O2/c1-11-13-7-3-6-10-16(13)18(20)17(11)15-9-5-4-8-14(15)12(2)19/h3-10H,1-2H3

InChI Key

ZKODFONHNFUUFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C12)C3=CC=CC=C3C(=O)C

Origin of Product

United States

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